molecular formula C31H29F3N4O3 B567979 3-(((1R)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)amino)-4-((4-(trifluoromethyl)phenyl)amino)cyclobut-3-ene-1,2-dione CAS No. 1256245-80-3

3-(((1R)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)amino)-4-((4-(trifluoromethyl)phenyl)amino)cyclobut-3-ene-1,2-dione

Cat. No. B567979
M. Wt: 562.593
InChI Key: CXSJHIJBMDWYPB-PWAJYCBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(((1R)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)amino)-4-((4-(trifluoromethyl)phenyl)amino)cyclobut-3-ene-1,2-dione, also known as 3-(((1R)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)amino)-4-((4-(trifluoromethyl)phenyl)amino)cyclobut-3-ene-1,2-dione, is a useful research compound. Its molecular formula is C31H29F3N4O3 and its molecular weight is 562.593. The purity is usually 95%.
BenchChem offers high-quality 3-(((1R)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)amino)-4-((4-(trifluoromethyl)phenyl)amino)cyclobut-3-ene-1,2-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(((1R)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)amino)-4-((4-(trifluoromethyl)phenyl)amino)cyclobut-3-ene-1,2-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Green Chemistry Applications

  • Microwave and Conventional Induced Synthesis : This compound has been used in the synthesis of various derivatives under both conventional and microwave methods, showing potential for green chemistry applications. Such synthesis processes have been explored for their antibacterial and antifungal activities against different microorganisms (Rana, Mistry, & Desai, 2008).

Medicinal Chemistry Applications

  • Anticancer/Antiviral Evaluation : Derivatives of this compound have been used in squaric acid-based syntheses, showing promise in medicinal chemistry, notably as non-classical bioisosteric replacements for functional groups in anticancer and antiviral drugs (Lu, Lu, & Honek, 2017).
  • Antibacterial Activity : A particular derivative of this compound has been found to exhibit significant antibacterial and anti-MRSA (Methicillin-resistant Staphylococcus aureus) activity, comparable to vancomycin. This opens up possibilities for developing new classes of antibiotics (Dolan et al., 2016).

Chemical Synthesis and Structural Analysis

  • Asymmetric Reactions and Syntheses : This compound has been involved in asymmetric reactions with styrenyl systems, contributing to the synthesis of various cyclobutane derivatives and advancing the understanding of enantioselective syntheses (Engler et al., 1999).

properties

IUPAC Name

3-[[(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]-4-[4-(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H29F3N4O3/c1-3-17-16-38-13-11-18(17)14-25(38)26(22-10-12-35-24-9-8-21(41-2)15-23(22)24)37-28-27(29(39)30(28)40)36-20-6-4-19(5-7-20)31(32,33)34/h3-10,12,15,17-18,25-26,36-37H,1,11,13-14,16H2,2H3/t17-,18-,25+,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXSJHIJBMDWYPB-PWAJYCBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC5=C(C(=O)C5=O)NC6=CC=C(C=C6)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)NC5=C(C(=O)C5=O)NC6=CC=C(C=C6)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H29F3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[(9R)-6'-Methoxycinchonan-9-yl]aMino]-4-[[4-(trifluoroMethyl)phenyl]aMino]-3-Cyclobutene-1,2-dione

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